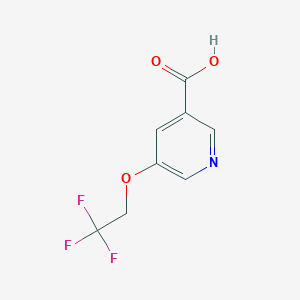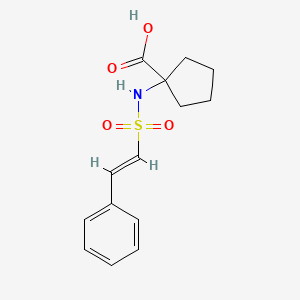
1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1094714-85-8 . It has a molecular weight of 295.36 . The compound is typically in powder form and is used for research purposes .
Molecular Structure Analysis
The molecular formula of “1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid” is C14H17NO4S . The InChI code for this compound is 1S/C14H17NO4S/c16-13(17)14(9-4-5-10-14)15-20(18,19)11-8-12-6-2-1-3-7-12/h1-3,6-8,11,15H,4-5,9-10H2,(H,16,17)/b11-8+ .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación
Carboxylic Acid Isosteres and Drug Design
Cyclopentane-1,3-diones have been identified as novel isosteres for the carboxylic acid functional group due to their similar pK(a) values, demonstrating the potential for these compounds to effectively substitute carboxylic acids in drug molecules. This substitution strategy was explored through the synthesis and evaluation of thromboxane A2 prostanoid (TP) receptor antagonists, highlighting the cyclopentane-1,3-dione unit's utility in drug design for producing compounds with nanomolar IC(50) and K(d) values comparable to their carboxylic acid-containing counterparts (Ballatore et al., 2011). Further research on cyclopentane-1,2-diones as potential bio-isosteres for carboxylic acids corroborates these findings, indicating potent TP receptor antagonist activity in derivatives where the carboxylic acid moiety is replaced by the cyclopentane-1,2-dione unit, suggesting a promising avenue for the development of new therapeutic agents (Ballatore et al., 2014).
Catalytic Functionalization and Carboxylation
Vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes to carboxylic acids has been demonstrated, showing the transformation of cyclopentane among other alkanes into carboxylic acids under mild conditions. This process involves vanadium (IV) and (V) complexes, indicating a method for the functionalization of alkanes to produce carboxylic acids, which could potentially be applied to or inspired by the functionalization of compounds similar to 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid (Reis et al., 2005).
Synthesis of Structurally Complex Amino Acids
Research on the asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid introduces methodologies potentially applicable to the synthesis of derivatives of 1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid. These synthetic routes offer a way to access complex amino acids with specific stereochemistry, which are valuable in drug development and biological studies, showing the versatility and synthetic utility of cyclopentane-based carboxylic acids (Jakubowska et al., 2015).
Propiedades
IUPAC Name |
1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c16-13(17)14(9-4-5-10-14)15-20(18,19)11-8-12-6-2-1-3-7-12/h1-3,6-8,11,15H,4-5,9-10H2,(H,16,17)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMXTCRVCWSTGP-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C(=O)O)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethenesulfonamido)cyclopentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2802870.png)
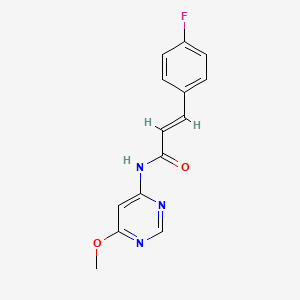
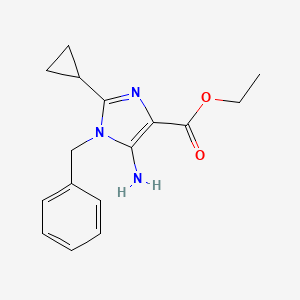




![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide](/img/structure/B2802879.png)


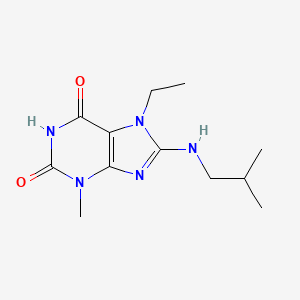
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15-,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid](/img/structure/B2802890.png)
